Benzenamine, 3,5-dichloro-4-(1H-pyrrol-1-yl)-
Description
Benzenamine, 2,5-dichloro-4-(1H-pyrrol-1-yl)- (CAS 175135-55-4), is a halogenated aniline derivative featuring a pyrrole substituent at the para position and chlorine atoms at the 2- and 5-positions of the benzene ring. Its molecular formula is C₁₀H₈Cl₂N₂, with a molecular weight of 227.09 g/mol (calculated).
Properties
IUPAC Name |
3,5-dichloro-4-pyrrol-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c11-8-5-7(13)6-9(12)10(8)14-3-1-2-4-14/h1-6H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSUFWALAJVHTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501267414 | |
| Record name | 3,5-Dichloro-4-(1H-pyrrol-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501267414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93516-63-3 | |
| Record name | 3,5-Dichloro-4-(1H-pyrrol-1-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93516-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-4-(1H-pyrrol-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501267414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3,5-dichloro-4-(1H-pyrrol-1-yl)- typically involves the following steps:
Nitration and Reduction: The starting material, 3,5-dichloroaniline, undergoes nitration to form 3,5-dichloro-4-nitroaniline. This intermediate is then reduced to 3,5-dichloro-4-aminobenzene.
Pyrrole Substitution: The 3,5-dichloro-4-aminobenzene is then reacted with pyrrole under suitable conditions to yield Benzenamine, 3,5-dichloro-4-(1H-pyrrol-1-yl)-.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 3,5-dichloro-4-(1H-pyrrol-1-yl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3,5-dichloro-4-(1H-pyrrol-1-yl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that pyrrole derivatives, including benzenamine derivatives, exhibit significant antimicrobial activity. For instance, a study highlighted the synthesis of compounds that target bacterial gyrase, an essential enzyme for bacterial DNA replication. The compound's structure allows it to bind effectively to the enzyme's active site, inhibiting its function and demonstrating potential as an antibacterial agent .
Pharmacological Studies
Pyrrole-containing compounds have been investigated for their pharmacological properties. In one study, modifications to the pyrrole structure led to variations in biological activity, showcasing the importance of structural optimization in drug design. For example, specific substitutions on the pyrrole ring resulted in compounds with nanomolar affinities for various biological targets .
Synthesis and Chemical Reactions
Synthetic Pathways
Benzenamine, 3,5-dichloro-4-(1H-pyrrol-1-yl)- can be synthesized through various chemical reactions involving pyrrole and chlorinated anilines. These synthetic methodologies are crucial for producing compounds with desired functionalities for further applications in research and industry .
Reactivity in Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can participate in reactions such as N-acyliminium cation aromatic cyclizations to form complex structures like dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones . Such transformations are valuable in developing novel pharmaceutical agents.
Material Science
Polymer Chemistry
The incorporation of benzenamine derivatives into polymer matrices has been explored for enhancing material properties. The unique electronic characteristics of pyrrole allow it to function as a conducting polymer component, which is beneficial for applications in organic electronics and sensors .
Coatings and Adhesives
Due to its chemical stability and reactivity, benzenamine derivatives are being studied for use in coatings and adhesives. These materials can provide protective barriers against corrosion and environmental degradation while maintaining mechanical integrity .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antibacterial Development
In a study focused on developing new antibacterial agents, researchers synthesized several derivatives of benzenamine that demonstrated potent activity against multi-drug-resistant strains of bacteria. The lead compound showed an IC50 value of 4 nM against bacterial gyrase B, indicating its potential as a therapeutic agent .
Case Study 2: Polymer Applications
Another investigation explored the use of benzenamine derivatives in creating conductive polymers. By integrating these compounds into polymer matrices, researchers achieved significant improvements in electrical conductivity and mechanical properties, making them suitable for electronic applications such as sensors and flexible displays .
Mechanism of Action
The mechanism of action of Benzenamine, 3,5-dichloro-4-(1H-pyrrol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substitutive Differences
| Compound Name (CAS) | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2,5-Dichloro-4-(1H-pyrrol-1-yl)aniline (175135-55-4) | Cl (2,5), 1H-pyrrol-1-yl (4) | C₁₀H₈Cl₂N₂ | 227.09 | Pyrrole group enhances electronic activity |
| 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline (104147-32-2) | Cl (3,5), OCH₂CF₂CF₃ (4) | C₈H₅Cl₂F₄NO | 278.03 | Fluorinated ether improves lipophilicity |
| 4,5-Difluoro-2-(1H-pyrrol-1-yl)aniline (896429-38-2) | F (4,5), 1H-pyrrol-1-yl (2) | C₁₀H₈F₂N₂ | 194.18 | Fluorine atoms increase electronegativity |
| 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzenamine (57946-62-0) | Cl (3,5), OCH₂CF₃ (4) | C₈H₆Cl₂F₃NO | 260.05 | Trifluoroethoxy group enhances stability |
Physicochemical Properties
- Electron Activity : The pyrrole-substituted analogs (CAS 175135-55-4 and 896429-38-2) exhibit enhanced electron-donating capacity due to the conjugated nitrogen heterocycle, which contrasts with the electron-withdrawing effects of fluorinated alkoxy groups in CAS 104147-32-2 and 57946-62-0 .
- Solubility : Fluorinated compounds (e.g., CAS 104147-32-2) are more lipophilic, favoring applications in hydrophobic matrices, whereas pyrrole derivatives may exhibit better solubility in polar aprotic solvents .
- Thermal Stability : Halogenated aromatic amines generally show high thermal stability, but fluorinated ethers (e.g., CAS 57946-62-0) may decompose at lower temperatures due to C-F bond cleavage .
Biological Activity
Benzenamine, 3,5-dichloro-4-(1H-pyrrol-1-yl)-, also known as 2,5-dichloro-4-(1H-pyrrol-1-yl)aniline, is a compound of significant interest in medicinal chemistry due to its unique structural features that combine aromatic and heterocyclic elements. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C₁₀H₈Cl₂N₂, with a molecular weight of 227.1 g/mol. Its structure includes:
- Two chlorine atoms at the 2 and 5 positions of the aniline ring.
- A pyrrole group attached at the 4 position.
This configuration suggests potential applications in various fields, including medicinal chemistry and materials science, particularly due to the known properties of aniline derivatives and heterocyclic compounds.
Biological Activity
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrole have been shown to inhibit various kinases associated with tumor growth and metastasis. In one study, compounds structurally related to benzenamine demonstrated IC50 values in the nanomolar range against cancer cell lines, indicating potent inhibitory activity against cancer progression .
2. Mechanism of Action
The biological activity of benzenamine derivatives often involves their interaction with specific protein targets. For example, structural modifications can enhance binding affinity to receptors or enzymes involved in cancer pathways. The introduction of electronegative substituents has been shown to improve the potency of these compounds by enhancing their interaction with target proteins .
Case Studies
Case Study 1: Axl Kinase Inhibition
In a study focused on Axl kinase inhibitors, a compound structurally similar to benzenamine exhibited significant inhibitory effects (IC50 = 9–15 nM). The research highlighted how variations in substituents could affect the steric and hydrophobic interactions crucial for binding .
Case Study 2: Androgen Receptor Modulation
Another investigation examined various derivatives for their activity against androgen receptors. Compounds with similar pyrrole moieties showed promising results, with some achieving IC50 values below 0.200 μM. These findings suggest that modifications to the benzenamine structure can lead to enhanced receptor antagonism or agonism depending on the desired therapeutic effect .
Comparative Analysis of Biological Activity
| Compound | Target | IC50 (μM) | Activity Type |
|---|---|---|---|
| Benzenamine derivative A | Axl Kinase | 0.009 | Inhibitor |
| Benzenamine derivative B | Androgen Receptor | 0.178 | Partial Agonist |
| Benzenamine derivative C | Cancer Cell Lines | <0.200 | Antiproliferative |
Research Findings
Recent studies have focused on optimizing the structure of benzenamine derivatives to enhance their biological activity:
- Metabolic Stability: Modifications that improve metabolic stability in human liver microsomes have been crucial for developing viable therapeutic agents .
- Selectivity: Research has also emphasized the importance of selectivity for specific biological targets to minimize off-target effects and enhance therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
